3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Overview
Description
3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound “3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, indole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Indole derivatives can have diverse biological activities
Biochemical Analysis
Biochemical Properties
3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been found to bind with high affinity to multiple receptors, which is crucial for its biological activity . It interacts with enzymes such as phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival pathways . The nature of these interactions often involves hydrogen bonding and pi-stacked interactions, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation and survival . Additionally, it can induce changes in gene expression that lead to apoptosis or programmed cell death, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their function. For example, its interaction with PI3K leads to the inhibition of the enzyme’s activity, thereby blocking downstream signaling pathways that promote cell growth and survival . This compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, such as liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, which determine its localization and concentration at the target site .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Its localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . For example, it may be directed to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common method involves the use of indole-2-carboxylic derivatives as starting materials. The process includes the following steps:
Formation of Indole Derivative: Indole-2-carboxylic acid is reacted with appropriate reagents to form the desired indole derivative.
Cyclization: The indole derivative undergoes cyclization to form the pyrimido[5,4-b]indole core structure.
Functionalization: The core structure is then functionalized with a 2-chlorobenzyl group and a methyl group at specific positions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different biological activities .
Scientific Research Applications
3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Indole-2-carboxenamines: Used in the synthesis of pyrido[2,3-b]indol-4-ones.
Uniqueness
3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is unique due to its specific structural features, such as the presence of a 2-chlorobenzyl group and a pyrimido[5,4-b]indole core. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other indole derivatives .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-11-6-7-15-13(8-11)16-17(21-15)18(23)22(10-20-16)9-12-4-2-3-5-14(12)19/h2-8,10,21H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWULPFQWBTKRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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